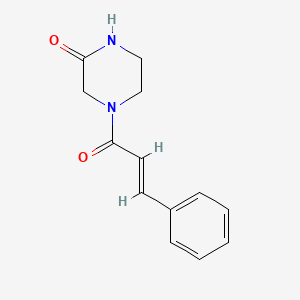

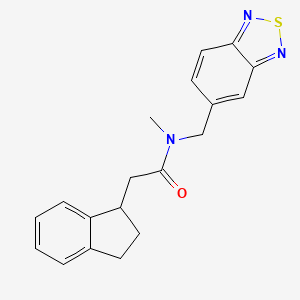

![molecular formula C22H26N2O2 B5634777 1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)

1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives, including compounds similar to "1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine," often involves multi-step chemical reactions that combine different precursor molecules. For example, the synthesis of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound, was achieved through a reaction that forms complex structures with piperidine and tetrahydropyridine rings adopting specific conformations (Aridoss et al., 2010).

Molecular Structure Analysis

The molecular structure of tetrahydropyridine derivatives is characterized by the presence of a tetrahydropyridine ring, which can adopt various conformations such as chair, half-chair, or boat, depending on the specific substituents and their arrangement. This structural versatility is evident in the crystal structure analysis of compounds like Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate, where the tetrahydropyridine ring exhibits a specific conformation, and the molecule is stabilized by intramolecular hydrogen bonding (Aridoss et al., 2010).

Chemical Reactions and Properties

Tetrahydropyridine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis and properties of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones involve condensation reactions that lead to the formation of thiolates, which can undergo further chemical transformations such as alkylation (Krauze & Duburs, 2000).

Physical Properties Analysis

The physical properties of tetrahydropyridine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and substituents. These properties are essential for understanding the compound's behavior in different environments and applications. The crystal structure of Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate reveals details about its molecular arrangement and intermolecular interactions, which are critical for its physical characteristics (Aridoss et al., 2010).

Mecanismo De Acción

MPP+ kills primarily dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . MPP+ interferes with complex I of the electron transport chain, a component of mitochondrial metabolism, which leads to cell death and causes the buildup of free radicals, toxic molecules that contribute further to cell destruction .

Safety and Hazards

MPTP itself is not toxic, but it can cross the blood–brain barrier due to its lipophilic nature . Its metabolite MPP+ is toxic and can cause symptoms of Parkinson’s disease by destroying dopaminergic neurons in the brain . Toxic effects of acute MPTP poisoning can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Direcciones Futuras

The research progress on THPs has been significant. Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Propiedades

IUPAC Name |

[1-(furan-2-ylmethyl)piperidin-3-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-22(20-8-4-12-23(16-20)17-21-9-5-15-26-21)24-13-10-19(11-14-24)18-6-2-1-3-7-18/h1-3,5-7,9-10,15,20H,4,8,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAPMJKQXQRRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CO2)C(=O)N3CCC(=CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)

![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)

![2-[benzyl(4,5-dimethoxy-2-nitrobenzyl)amino]ethanol](/img/structure/B5634717.png)

![methyl 4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5634729.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)

![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)

![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1,3-oxazol-5-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5634745.png)

![2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)